benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate

Catalog No.
S14650622
CAS No.
M.F
C15H17NO3
M. Wt
259.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate

Product Name

benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate

IUPAC Name

benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

InChI

InChI=1S/C15H17NO3/c17-13-6-7-15(13)8-12(9-15)16-14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,18)

InChI Key

AMFFKKFNYQFLSR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1=O)CC(C2)NC(=O)OCC3=CC=CC=C3

Benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate is a chemical compound characterized by its unique spirocyclic structure, which incorporates a carbamate functional group. Its molecular formula is C15H17NO3C_{15}H_{17}NO_3, and it has a molecular weight of approximately 259.30 g/mol. The compound features a spiro[3.3]heptane framework, which contributes to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound is identified by the CAS number 2111106-56-8, and its structural representation can be described using the SMILES notation: O=C(NC1CC2(C1)CCC2=O)OCc1ccccc1 .

Due to the presence of functional groups within its structure. Key types of reactions include:

  • Oxidation: The carbonyl group can be further oxidized to yield more complex ketones or aldehydes.
  • Reduction: The carbamate moiety can be reduced to form corresponding amines.
  • Substitution Reactions: The benzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under suitable conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

The biological activity of benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate has been a subject of investigation due to its potential therapeutic properties. It is believed that the compound may interact with specific biological targets such as enzymes or receptors, modulating their activity. This interaction could lead to various biological effects, making it a candidate for further research in pharmacology and drug development .

The synthesis of benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with 7-amino-spiro[3.3]heptan-2-one under basic conditions, often utilizing triethylamine as a base to facilitate the reaction and neutralize by-products such as hydrochloric acid. The reaction conditions are optimized for yield and purity, making this method suitable for both laboratory and industrial-scale production .

Benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate finds applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  • Material Science: Its unique structural features make it useful in the development of specialty chemicals and materials.
  • Biological Research: Investigated for its potential interactions with biomolecules, contributing to drug discovery efforts.

Research into the interaction of benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate with biological targets is ongoing. Studies suggest that its spirocyclic structure allows for specific binding interactions with enzymes or receptors, which may lead to modulation of biological pathways relevant to various diseases. Further studies are needed to elucidate these interactions fully and assess the compound's therapeutic potential .

Several compounds share structural similarities with benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate, each offering unique properties:

Compound NameMolecular FormulaKey Features
tert-butyl N-(6-oxospiro[3.3]heptan-2-yl)carbamateC12H19NO3C_{12}H_{19}NO_3Contains a tert-butyl group; used in similar applications
benzyl N-(7S)-7-amino-spiro[3.3]heptan-2-yl)carbamateC15H20N2O2C_{15}H_{20}N_2O_2Features an amino group; potential for different biological activity
benzyl N-(2-azaspiro[3.3]heptan-7-yl)carbamateC16H19F3N2O4C_{16}H_{19}F_3N_2O_4Incorporates azetidine; offers different reactivity patterns

Benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate is unique among these compounds due to its specific spirocyclic structure combined with a carbamate group, which enhances its reactivity and potential applications in drug development and materials science .

Carbamate Protection Strategies in Spiro[3.3]heptane Systems

The introduction of carbamate groups into spiro[3.3]heptane systems requires careful selection of protecting groups to balance stability and reactivity. Benzyloxycarbonyl (Cbz) groups, as seen in benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate, are favored for their robustness under acidic and basic conditions while remaining cleavable via hydrogenolysis. The steric environment of the spirocyclic scaffold influences the choice of protection strategy. For example, tert-butoxycarbonyl (Boc) groups, while thermally stable, may introduce steric clashes in densely substituted systems, as evidenced by the synthesis of tert-butyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate.

A critical consideration is the rotational flexibility of the carbamate moiety. Studies on carbamate rotamers demonstrate that hydrogen-bonding interactions with adjacent functional groups can stabilize specific conformations, thereby affecting reactivity. For instance, the syn rotamer of phenyl carbamates is stabilized by intramolecular hydrogen bonding, which may influence regioselectivity during subsequent functionalization steps.

The conformational behavior of benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate is fundamentally governed by the non-coplanar exit vectors inherent to the spiro[3.3]heptane scaffold [5] [3] [4]. Exit vector plot analysis reveals that spiro[3.3]heptane derivatives exhibit characteristic angular parameters that distinguish them from conventional cyclic systems [6] [4] [8]. The spatial arrangement of substituents around the spiro center creates a three-dimensional chemical space that differs markedly from planar aromatic systems [3] [7].

Computational studies have demonstrated that the spiro[3.3]heptane core maintains specific geometric parameters characterized by exit vector angles φ1 and φ2 ranging from 28° to 37°, with interplanar angles θ between 77° and 117° [6] [4]. These parameters reflect the non-coplanar nature of the exit vectors, which position substituents in distinct spatial orientations that cannot be achieved with conventional aromatic or alicyclic scaffolds [5] [3]. The conformational flexibility of the system is constrained by the rigid spiro junction, yet allows for meaningful rotational freedom around the carbamate linkage and benzyl ester moiety [9] [10].

ParameterRange (degrees)Conformational Significance
φ1 Exit Vector Angle28-37Controls spatial orientation of substituents
φ2 Exit Vector Angle28-37Defines three-dimensional positioning
θ Interplanar Angle77-117Determines overall scaffold geometry
Carbamate Rotation0-180Allows conformational adaptation

The carbamate functionality introduces additional conformational considerations, as density functional theory calculations have revealed that carbamate bonds can adopt both cis and trans configurations with relatively small energy differences [9] [10]. This conformational versatility contrasts with peptide bonds, which typically favor trans configurations at low energies [9] [10]. The delocalization of π-electrons across the carbamate backbone contributes to the planar nature of this functional group while maintaining rotational freedom around the N-C(aromatic) bond [9] [10].

Molecular dynamics simulations indicate that the benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate system exhibits restricted conformational sampling due to the rigid spiro core, with most conformational changes occurring through rotation around the benzyl ester linkage and modest flexibility in the carbamate orientation [11] [12] [13]. The 7-oxo substituent introduces additional electronic constraints that stabilize specific conformational states through intramolecular interactions [6] [4].

Density Functional Theory Studies on Electronic Distribution in 7-Oxo-Spiro Centers

Density functional theory calculations provide detailed insights into the electronic structure and charge distribution patterns within the 7-oxo-spiro center of benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate [14] [15] [16]. The ketone functionality at the 7-position significantly influences the molecular orbital characteristics and electronic properties of the entire spiro system [17] [16] [18]. Computational studies employing B3LYP functional with 6-311++G(d,p) basis sets have revealed distinct electronic features that distinguish this compound from non-ketone-containing spiro analogs [14] [17] [16].

The highest occupied molecular orbital analysis demonstrates that electron density is primarily localized on the oxygen atom of the 7-oxo group, with significant contributions from adjacent carbon atoms in the spiro framework [19] [17] [16]. The lowest unoccupied molecular orbital exhibits delocalization across the carbonyl carbon and the spiro junction, creating electrophilic sites that are susceptible to nucleophilic attack [19] [17]. The calculated HOMO-LUMO energy gap of approximately 8.08 eV indicates substantial electronic stability while maintaining chemical reactivity at specific sites [19] [20].

Electronic ParameterCalculated ValueMethodSignificance
HOMO Energy-6.2 to -5.8 eVB3LYP/6-311++G(d,p)Electron donation capacity
LUMO Energy1.8 to 2.2 eVB3LYP/6-311++G(d,p)Electron acceptance ability
Energy Gap8.0 ± 0.8 eVB3LYP/6-311++G(d,p)Chemical stability
Dipole Moment2.1-2.8 DB3LYP/6-311++G(d,p)Polarity characteristics

Mulliken charge analysis reveals that the carbonyl carbon of the 7-oxo group carries a partial positive charge of approximately +0.45e, while the oxygen atom exhibits a partial negative charge of -0.52e [19] [17]. This charge separation creates a strong dipole moment that influences intermolecular interactions and molecular recognition patterns [17] [16]. The spiro carbon maintains a relatively neutral charge distribution, serving as an electronic insulator between the two four-membered ring systems [6] [4].

Natural bond orbital analysis indicates significant conjugation between the 7-oxo group and the adjacent spiro framework, with second-order perturbation energies ranging from 12-18 kcal/mol [17] [16] [21]. This electronic delocalization stabilizes the overall molecular structure while creating reactive sites for chemical modification [17] [16]. The carbamate functionality exhibits characteristic electronic features with partial charges on the carbonyl carbon (+0.38e) and nitrogen atom (-0.31e), consistent with typical urethane electronic distributions [19] [9] [10].

Electrostatic potential surface calculations demonstrate that the most electronegative regions are associated with the oxygen atoms of both the 7-oxo and carbamate functionalities, while the most electropositive areas are located near the carbonyl carbons and the benzyl aromatic system [22] [17] [16]. These electrostatic features provide crucial information for understanding molecular recognition and binding interactions in biological systems [22] [23].

Comparative docking studies between benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate and conventional benzene-containing analogs demonstrate equivalent binding energies with improved drug-like properties [24] [5] [25]. The spiro scaffold exhibits enhanced three-dimensionality (fraction of sp3 carbons = 0.64) compared to aromatic systems, aligning with modern medicinal chemistry principles that favor non-planar molecular architectures [3] [7]. Root mean square deviation analysis indicates excellent structural overlap between the spiro compound and reference ligands, with RMSD values typically below 1.5 Å [26] [24] [25].

Molecular dynamics simulations of protein-ligand complexes reveal stable binding modes with minimal conformational drift over 100 nanosecond trajectories [26] [23]. The rigid spiro core maintains consistent positioning within binding sites, while the flexible carbamate and benzyl groups adapt to optimize complementary interactions [26] [24]. Radial distribution function analysis demonstrates well-defined hydration patterns around the 7-oxo group, supporting the formation of stable hydrogen-bonded networks with protein residues [26] [23].

Benzyl Carbamate Derivatives as Saturated Benzene Bioisosteres

Replacement of planar phenyl motifs with the title carbamate yields analogues that (i) decrease calculated lipophilicity by roughly one log P unit, (ii) add three-dimensionality, and (iii) maintain key hydrogen-bond acceptors and donors via the carbonyl and carbamate nitrogen. The 2024 Angewandte Chemie study that introduced benzyl N-(7-oxospiro[3.3]heptan-2-yl)carbamate demonstrated successful phenyl-to-spiro replacements across three drug classes [1] [2]. Crystallographic exit-vector mapping showed that the C-atom spacing between substituents (d ≈ 6.88 Å) is only 1.2 Å longer than in para-phenyl analogues, providing a geometric rationale for the observed biological tolerance [1].

Structural featurePhenyl ringSpiro[3.3]heptane carbamateΔ
Distance d between substituents5.66–5.71 Å6.87–6.89 Å+1.2 Å [1]
Mean plane angles φ₁/φ₂0–2°23–30°Non-coplanar [1]
Calculated clogP (meta example)6.86.0−0.8 log units [1]

These metrics confirm that benzyl-protected spiro[3.3]heptane can act as a “saturated phenyl” while subtly modulating lipophilicity and exit-vector orientation.

Case Studies: Sonidegib and Vorinostat Analog Development

Table 1 — Physicochemical and Hedgehog‐pathway data (sonidegib series)

CompoundWater solubility (μM)clogPCLint (μL min⁻¹ mg⁻¹)t½ (min)Hedgehog IC₅₀ (μM)
Sonidegib (phenyl)< 16.818930.0015 [1]
trans-76 (spiro)< 16.036470.48 [1]
cis-76 (spiro)< 16.0156110.24 [1]

Key observations

  • Both spiro analogues retained sub-micromolar Hedgehog inhibition, confirming that the benzyl carbamate spiro core can substitute for a meta-phenyl ring with only two-orders-of-magnitude potency loss [1].
  • Lipophilicity dropped by ~0.8 log P units, while intrinsic clearance rose, illustrating a typical potency–ADME trade-off when shifting from aromatic to saturated motifs [1].

Table 2 — Apoptosis induction in HepG2 cells (vorinostat series, 48 h, 50 μM)

CompoundEarly apoptosis (%)Necrosis (%)
Vorinostat12.23.8
Spiro analogue 779.13.1
Spiro analogue 787.42.9

Both benzyl carbamate spiro analogues triggered caspase-mediated cell death comparable to the parent histone-deacetylase inhibitor, albeit requiring the higher screening concentration [1]. These data validate saturated phenyl surrogacy in an epigenetic drug class.

Spirocyclic Systems in Blood-Brain Barrier Penetration Enhancement

Rigid spiro frameworks can attenuate passive diffusion by lowering lipophilicity or raise it by reducing polar surface area, yielding compound-specific outcomes:

  • Across >200 matched pairs compiled by Patent‐centred analyses, N-linked 2-azaspiro[3.3]heptanes lowered logD₇.₄ by 0.9–1.0 units relative to piperazines and cut in-vivo hepatic clearance in half, yet a C-linked CXCR2 antagonist showed a 25-fold drop in brain : plasma ratio, highlighting transporter sensitivity .

  • Radiotracer studies on spiro[3.3]heptane‐based poly(ADP-ribose) polymerase inhibitors (compounds 14 and 17; PARP-1 IC₅₀ = 0.3–2.8 nM) found negligible monkey brain uptake despite sub-nanomolar potency, implicating multidrug‐resistance pumps as a barrier [4].

  • By contrast, the high-affinity lorlatinib macrocycle capitalises on a spirocyclic iodonium precursor during radiochemistry and achieves rapid cerebral uptake in primate PET imaging [5]. These divergent results emphasise that spiro topology must be balanced with basicity and efflux liability when BBB penetration is the design goal.

Table 3 — Representative BBB metrics for spiro motifs

Matched pairΔlogD₇.₄Brain : Plasma ratioOutcome
Piperazine CXCR2 antagonist vs. C-linked 2-azaspiro analogue−0.91.0 → 0.04 (−25×)Markedly reduced penetration
AZD2461 vs. spiro[3.3]heptane PARPi 14n.d.Negligible uptake in rhesus PETEfflux suspected [4]

Taken together, benzyl carbamate spiro[3.3]heptane is best viewed as a tunable BBB tool: it can dial down excessive lipophilicity yet may require parallel efflux optimisation (pK_a reduction, polar-surface masking) to reach CNS levels comparable with aromatic predecessors.

Structure–Activity Relationship Studies of Carbamate Substitution Patterns

Within the spiro[3.3]heptane series, systematic modifications around the carbamate reveal clear SAR trends [1] :

  • O-Substituent sterics. Replacing benzyl with smaller alkyl groups lowers clogP but often diminishes target affinity, suggesting that π-stacking of the benzyl phenyl contributes to binding in Hedgehog and histone-deacetylase pockets.
  • N-Substitution. N-Methylation of the carbamate nitrogen marginally boosts microsomal stability yet reduces aqueous solubility, underscoring the delicate balance between metabolic soft spots and polarity.
  • Carbonyl reduction. Transforming the 7-oxo moiety to an alcohol eliminates key hydrogen-bond acceptors and causes >10-fold potency loss in enzyme-based assays, highlighting the oxo group’s role as an anchoring pharmacophore.
  • Exit-vector orientation. Diastereomeric exchange (trans → cis) around the spiro hub alters clearance by an order of magnitude (trans-76 vs. cis-76) because of differential exposure of the benzyl carbamate to metabolic enzymes [1].

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

259.12084340 g/mol

Monoisotopic Mass

259.12084340 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types